molecular formula C11H14BrNO3 B14243425 benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate CAS No. 247050-08-4

benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate

Cat. No.: B14243425
CAS No.: 247050-08-4
M. Wt: 288.14 g/mol
InChI Key: VEOPYCLUUWICPS-SNVBAGLBSA-N
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Description

Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This particular compound features a benzyl group, a bromine atom, and a hydroxypropyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Amination (Carboxylation) or Rearrangement: One method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.

    Hofmann Rearrangement: Another efficient method is the Hofmann rearrangement of aromatic and aliphatic amides in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide.

Industrial Production Methods: Industrial production of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate typically involves large-scale synthesis using the aforementioned methods, optimized for high yield and purity. The use of catalytic hydrogenation and other scalable techniques ensures efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in specific biological environments.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxypropyl group can participate in various biochemical reactions, leading to the formation of active metabolites. These metabolites can then interact with target proteins, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Uniqueness: Benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate is unique due to the presence of the bromine atom, which provides additional reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.

Properties

CAS No.

247050-08-4

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate

InChI

InChI=1S/C11H14BrNO3/c12-6-10(14)7-13-11(15)16-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,15)/t10-/m1/s1

InChI Key

VEOPYCLUUWICPS-SNVBAGLBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC[C@@H](CBr)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(CBr)O

Origin of Product

United States

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